6-Methoxyquinoxalin-5-ol
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Overview
Description
6-Methoxyquinoxalin-5-ol is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of a methoxy group at the 6th position and a hydroxyl group at the 5th position in the quinoxaline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoxalin-5-ol typically involves the condensation of 2-nitroaniline with glyoxal or its derivatives, followed by reduction and subsequent functional group modifications. One common method includes:
Condensation Reaction: 2-nitroaniline reacts with glyoxal in the presence of an acid catalyst to form 2-nitroquinoxaline.
Reduction: The nitro group in 2-nitroquinoxaline is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Methoxylation and Hydroxylation: The resulting 2-aminoquinoxaline undergoes methoxylation and hydroxylation reactions to introduce the methoxy and hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyquinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Formation of quinoxalinone derivatives.
Reduction: Formation of aminoquinoxaline derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated quinoxaline derivatives.
Scientific Research Applications
6-Methoxyquinoxalin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methoxyquinoxalin-5-ol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase and topoisomerase, enzymes crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity. Additionally, it may interfere with tubulin polymerization, leading to anticancer effects by disrupting cell division.
Comparison with Similar Compounds
6-Methoxyquinoline: Similar structure but lacks the hydroxyl group.
Quinoxaline: Parent compound without the methoxy and hydroxyl groups.
6-Methylquinoline: Similar structure with a methyl group instead of a methoxy group.
Uniqueness: 6-Methoxyquinoxalin-5-ol is unique due to the presence of both methoxy and hydroxyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and enhances its potential as a therapeutic agent.
Biological Activity
6-Methoxyquinoxalin-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is a derivative of quinoxaline, characterized by the presence of a methoxy group at position 6 and a hydroxyl group at position 5. The synthesis typically involves the condensation of 2-nitroaniline with glyoxal, followed by reduction and functional group modifications.
Synthetic Route Overview :
- Condensation Reaction : 2-Nitroaniline + Glyoxal → 2-Nitroquinoxaline
- Reduction : 2-Nitroquinoxaline → 2-Aminoquinoxaline (using reducing agents)
- Methoxylation and Hydroxylation : Introduction of methoxy and hydroxyl groups.
Biological Activities
The biological activities of this compound include antimicrobial, antiviral, and anticancer properties. These effects are primarily attributed to its ability to inhibit key enzymes involved in DNA replication and cell division.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been shown to inhibit DNA gyrase and topoisomerase, which are essential for bacterial DNA replication .
Table: Antimicrobial Activity Against Bacterial Strains
Compound | Target Bacteria | Activity Level |
---|---|---|
This compound | Staphylococcus aureus | Moderate |
Escherichia coli | Moderate | |
Pseudomonas aeruginosa | Low | |
Bacillus subtilis | High |
Data derived from various studies on quinoxaline derivatives .
Anticancer Activity
The compound's anticancer properties are linked to its interference with tubulin polymerization, disrupting normal cell division processes. This mechanism is crucial for the development of new anticancer therapies.
Case Study: Anticancer Efficacy
In a study assessing the efficacy of various quinoxaline derivatives, including this compound, researchers found that it significantly inhibited cancer cell proliferation in vitro. The MTT assay demonstrated a dose-dependent response in cancer cell lines, indicating its potential as an effective therapeutic agent .
The mechanism of action for this compound involves multiple pathways:
- Enzyme Inhibition : Inhibits DNA gyrase and topoisomerase, leading to disrupted DNA replication in bacteria.
- Cell Cycle Disruption : Interferes with tubulin polymerization, affecting mitosis in cancer cells.
These actions contribute to its broad spectrum of biological activity, making it a promising candidate for further pharmacological development.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with related compounds.
Table: Comparison with Related Compounds
Compound | Key Features | Biological Activity |
---|---|---|
6-Methoxyquinoline | Lacks hydroxyl group | Limited antimicrobial activity |
Quinoxaline | Parent compound | Minimal biological activity |
6-Methylquinoline | Methyl instead of methoxy | Moderate activity |
This comparison highlights the enhanced biological activities conferred by the unique functional groups present in this compound.
Properties
CAS No. |
62163-13-7 |
---|---|
Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
6-methoxyquinoxalin-5-ol |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-3-2-6-8(9(7)12)11-5-4-10-6/h2-5,12H,1H3 |
InChI Key |
COAGYGOCQRQLLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NC=CN=C2C=C1)O |
Origin of Product |
United States |
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